molecular formula C27H29Cl2N3O2 B053818 2(3H)-Oxazolone, 4-(1,1'-biphenyl-4-yl)-5-(2-(4-phenyl-1-piperazinyl)ethyl)-, dihydrochloride CAS No. 120944-30-1

2(3H)-Oxazolone, 4-(1,1'-biphenyl-4-yl)-5-(2-(4-phenyl-1-piperazinyl)ethyl)-, dihydrochloride

Cat. No. B053818
M. Wt: 498.4 g/mol
InChI Key: FTULXGWYEYCPRC-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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properties

IUPAC Name

4-(4-phenylphenyl)-5-[2-(4-phenylpiperazin-1-yl)ethyl]-3H-1,3-oxazol-2-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O2.2ClH/c31-27-28-26(23-13-11-22(12-14-23)21-7-3-1-4-8-21)25(32-27)15-16-29-17-19-30(20-18-29)24-9-5-2-6-10-24;;/h1-14H,15-20H2,(H,28,31);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTULXGWYEYCPRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=C(NC(=O)O2)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=CC=C5.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40153084
Record name 2(3H)-Oxazolone, 4-(1,1'-biphenyl-4-yl)-5-(2-(4-phenyl-1-piperazinyl)ethyl)-, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40153084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2(3H)-Oxazolone, 4-(1,1'-biphenyl-4-yl)-5-(2-(4-phenyl-1-piperazinyl)ethyl)-, dihydrochloride

CAS RN

120944-30-1
Record name 2(3H)-Oxazolone, 4-(1,1'-biphenyl-4-yl)-5-(2-(4-phenyl-1-piperazinyl)ethyl)-, dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120944301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(3H)-Oxazolone, 4-(1,1'-biphenyl-4-yl)-5-(2-(4-phenyl-1-piperazinyl)ethyl)-, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40153084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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